

In-Depth Technical Guide to Csf1R-IN-6: Patent and Intellectual Property Status

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Compound of Interest

Compound Name: Csf1R-IN-6

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the patent and intellectual property landscape surrounding **Csf1R-IN-6**, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and development of this compound.

Intellectual Property Status

Csf1R-IN-6 is disclosed in the international patent application WO2021197276A1, titled "Amide compounds and uses thereof."[\[1\]](#)

Key Patent Information:

Attribute	Details
Patent Application No.	WO2021197276A1
Publication Date	October 7, 2021
Inventors	SU, Wei-Guo; et al.
Applicant	HUTCHISON MEDIPHARMA LIMITED
Designated Compound	Csf1R-IN-6 is referred to as Compound 5 within this patent application. [1]

The patent application covers the composition of matter for a series of amide compounds, including **Csf1R-IN-6**, their methods of synthesis, and their use in treating diseases mediated by CSF1R. The filing of this patent application provides a priority date for the covered inventions and establishes a foundation for securing patent rights in various jurisdictions. Researchers and developers should note that the patent application is currently pending, and the scope of the eventually granted claims may vary.

Quantitative Biological Data

The patent application WO2021197276A1 provides data on the inhibitory activity of **Csf1R-IN-6** (Compound 5) against the CSF1R kinase.

Table 1: In Vitro Inhibitory Activity of **Csf1R-IN-6**

Compound	Target	Assay Type	IC50 (nM)
Csf1R-IN-6 (Compound 5)	CSF1R	Biochemical Kinase Assay	< 10

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

This data indicates that **Csf1R-IN-6** is a highly potent inhibitor of the CSF1R kinase in a cell-free biochemical assay. Further cellular and in vivo studies would be necessary to fully characterize its pharmacological profile.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of **Csf1R-IN-6**, based on the information disclosed in patent application WO2021197276A1 and general knowledge in the field.

Synthesis of Csf1R-IN-6 (Compound 5)

The synthesis of **Csf1R-IN-6** is described in patent WO2021197276A1 as a multi-step process. A generalized synthetic scheme is provided below. For the specific reagents, reaction conditions, and purification methods, it is imperative to consult the detailed experimental section within the full patent document.

General Synthetic Scheme:

Step 1: Synthesis of a key quinoline-6-carboxylic acid intermediate. Step 2: Amide coupling of the quinoline-6-carboxylic acid with a substituted aminopyridine.

Disclaimer: This is a generalized representation. The actual synthesis requires specialized knowledge of organic chemistry and should only be performed by qualified professionals in a controlled laboratory setting, with strict adherence to the procedures outlined in the patent document.

In Vitro CSF1R Kinase Assay

This protocol describes a typical biochemical assay to determine the in vitro inhibitory activity of a compound against the CSF1R kinase.

Objective: To measure the IC₅₀ value of **Csf1R-IN-6** for the inhibition of CSF1R kinase activity.

Materials:

- Recombinant human CSF1R kinase domain
- ATP (Adenosine triphosphate)
- Poly(Glu, Tyr) 4:1 peptide substrate

- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Test compound (**Csf1R-IN-6**) dissolved in DMSO
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- Microplate reader

Procedure:

- Prepare a serial dilution of **Csf1R-IN-6** in DMSO.
- In a 96-well or 384-well plate, add the assay buffer, the substrate, and the diluted **Csf1R-IN-6**.
- Add the recombinant CSF1R kinase to initiate the reaction, except in the negative control wells.
- Add ATP to start the kinase reaction.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
- Stop the reaction and add the detection reagent according to the manufacturer's instructions.
- Measure the signal (e.g., luminescence) using a microplate reader.
- Calculate the percent inhibition for each concentration of **Csf1R-IN-6** and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular CSF1R Phosphorylation Assay

This protocol outlines a cell-based assay to assess the ability of a compound to inhibit CSF1R autophosphorylation in a cellular context.

Objective: To determine the potency of **Csf1R-IN-6** in inhibiting ligand-induced CSF1R phosphorylation in cells.

Materials:

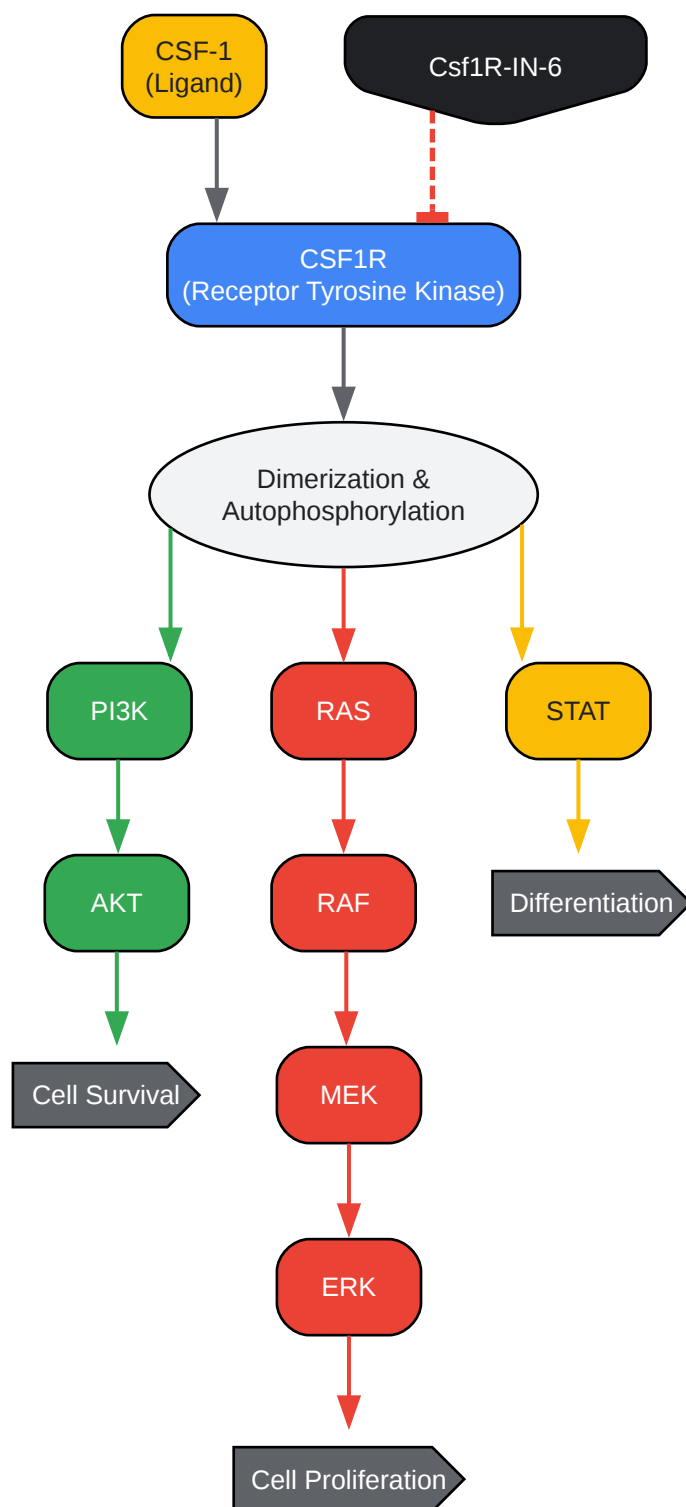
- A cell line endogenously expressing or engineered to overexpress human CSF1R (e.g., NIH-3T3-CSF1R, THP-1)
- Cell culture medium and supplements
- Recombinant human CSF-1 ligand
- Test compound (**Csf1R-IN-6**) dissolved in DMSO
- Lysis buffer
- Antibodies: anti-phospho-CSF1R and total anti-CSF1R
- Detection system (e.g., ELISA, Western blotting)

Procedure:

- Seed the cells in a multi-well plate and allow them to adhere and grow.
- Starve the cells in a serum-free medium for a few hours to reduce basal receptor activation.
- Pre-incubate the cells with various concentrations of **Csf1R-IN-6** for a defined period (e.g., 1-2 hours).
- Stimulate the cells with a pre-determined concentration of recombinant human CSF-1 for a short period (e.g., 15-30 minutes) to induce CSF1R phosphorylation.
- Wash the cells and lyse them to extract cellular proteins.
- Quantify the levels of phosphorylated CSF1R and total CSF1R in the cell lysates using a suitable detection method like ELISA or Western blotting.
- Normalize the phosphorylated CSF1R signal to the total CSF1R signal.
- Calculate the percent inhibition of CSF1R phosphorylation for each concentration of **Csf1R-IN-6** and determine the IC₅₀ value.

Mandatory Visualizations

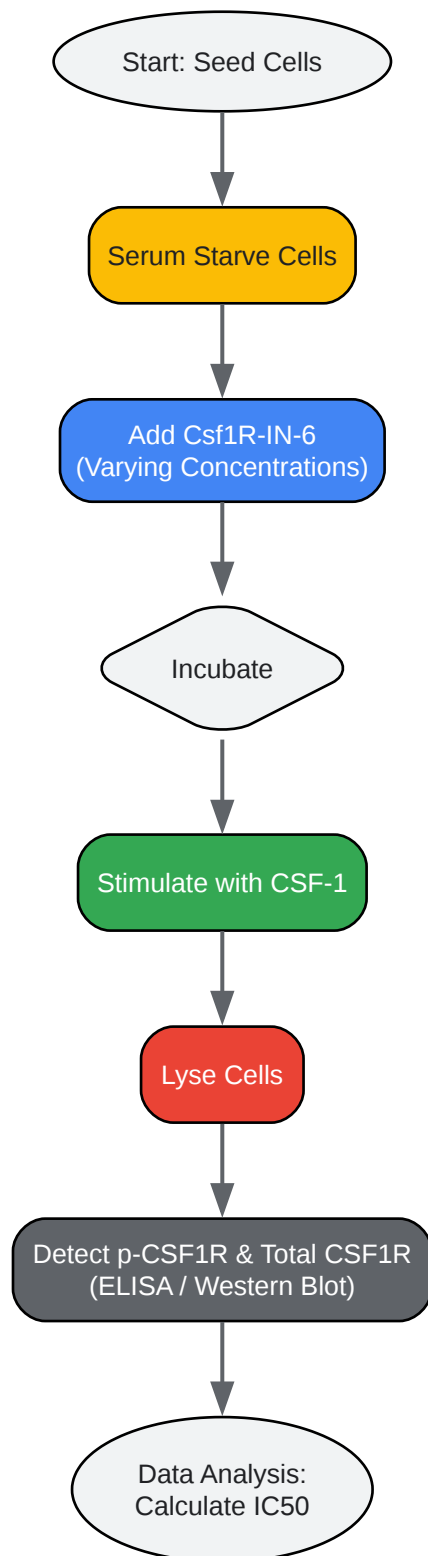
CSF1R Signaling Pathway



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Caption: Simplified CSF1R signaling pathway and the point of inhibition by **Csf1R-IN-6**.

Experimental Workflow for Cellular CSF1R Phosphorylation Assay



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Caption: Workflow for a cell-based CSF1R phosphorylation inhibition assay.

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References

- 1. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
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